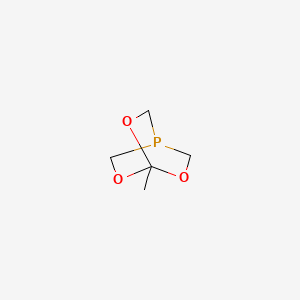
4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane: is a bicyclic organophosphorus compound with the molecular formula C5H9O3P It is characterized by its unique structure, which includes three oxygen atoms and one phosphorus atom within a bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane typically involves the reaction of phosphorus trichloride with a suitable diol, such as 2-methyl-1,3-propanediol, in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure. The process may involve the use of solvents like benzene or toluene to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
化学反応の分析
Types of Reactions: 4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorus atom is the reactive center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
科学的研究の応用
Chemistry: In chemistry, 4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science .
Biology and Medicine: Its phosphorus-containing framework is of interest for developing new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .
作用機序
The mechanism of action of 4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The phosphorus atom in the compound plays a crucial role in its reactivity, enabling it to interact with different molecular targets and pathways .
類似化合物との比較
4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide: This compound contains a sulfur atom instead of an oxygen atom, which alters its chemical properties and reactivity.
3,5,8-trioxa-1,4-diphosphabicyclo(2.2.2)octane: This compound has an additional phosphorus atom, making it more reactive and suitable for different applications.
Uniqueness: 4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane is unique due to its specific arrangement of oxygen and phosphorus atoms within a bicyclic structure. This configuration imparts distinct chemical properties, making it valuable for specialized applications in various fields .
特性
CAS番号 |
18620-05-8 |
|---|---|
分子式 |
C5H9O3P |
分子量 |
148.10 g/mol |
IUPAC名 |
4-methyl-3,5,8-trioxa-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C5H9O3P/c1-5-6-2-9(3-7-5)4-8-5/h2-4H2,1H3 |
InChIキー |
BIZCCVVODGZOFP-UHFFFAOYSA-N |
正規SMILES |
CC12OCP(CO1)CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
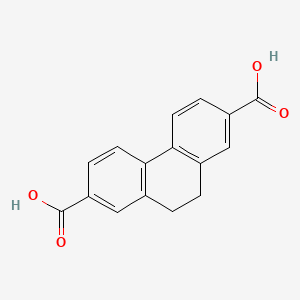
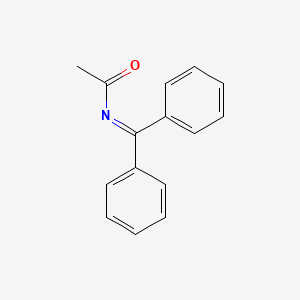
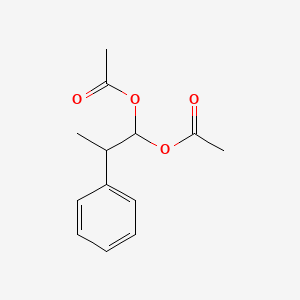
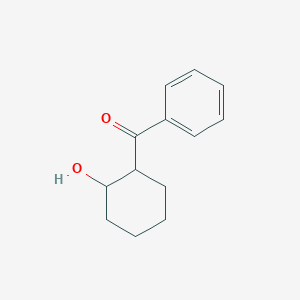
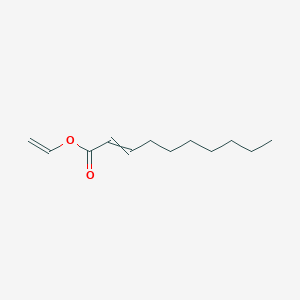
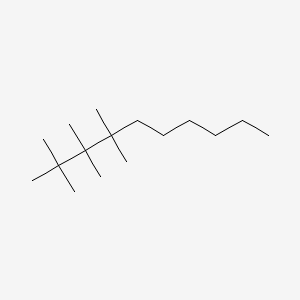
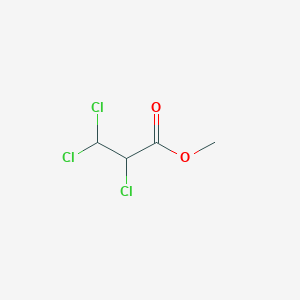
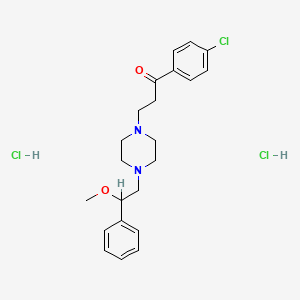
![14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(16),2,4,6,8,11-hexaene-13,15-dione](/img/structure/B14700274.png)
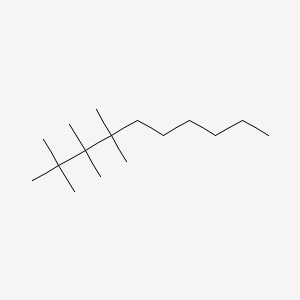
![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)
![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)
